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molecular formula C12H11NO2 B8386535 (S)-2-(quinolin-6-yl)propanoic acid

(S)-2-(quinolin-6-yl)propanoic acid

Cat. No. B8386535
M. Wt: 201.22 g/mol
InChI Key: PZEAPGRLLGDEEL-QMMMGPOBSA-N
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Patent
US08084484B2

Procedure details

The mixture of 2-(4-Amino-phenyl)-propionic acid (1.70 g), FeSO4 7H2O (0.30 g), glycerol (4.04 g) and sulfuric acid (2 mL) was refluxed with stirring for 5 h. After cooled to room temperature, the reaction mixture was concentrated under reduced vacuum. The aqueous solution was treated with 12N—NaOH solution. The precipitated solid was filtered and the filtrate was acidified with AcOH. The resulting mixture was extracted and the combined organic layer was dried over magnesium sulfate, filtered, concentrated in vacuo. The resulting residue was chromatographed on silica gel (CH2Cl2:MeOH=15:1 to 10:1) to afford the product as a brown solid. (0.83 g, 40.0%)
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.O[CH2:19][CH:20]([CH2:22]O)O>>[N:1]1[C:2]2[C:3](=[CH:4][C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])=[CH:6][CH:7]=2)[CH:22]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C(=O)O)C
Name
FeSO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
4.04 g
Type
reactant
Smiles
OCC(O)CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced vacuum
ADDITION
Type
ADDITION
Details
The aqueous solution was treated with 12N—NaOH solution
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed on silica gel (CH2Cl2:MeOH=15:1 to 10:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08084484B2

Procedure details

The mixture of 2-(4-Amino-phenyl)-propionic acid (1.70 g), FeSO4 7H2O (0.30 g), glycerol (4.04 g) and sulfuric acid (2 mL) was refluxed with stirring for 5 h. After cooled to room temperature, the reaction mixture was concentrated under reduced vacuum. The aqueous solution was treated with 12N—NaOH solution. The precipitated solid was filtered and the filtrate was acidified with AcOH. The resulting mixture was extracted and the combined organic layer was dried over magnesium sulfate, filtered, concentrated in vacuo. The resulting residue was chromatographed on silica gel (CH2Cl2:MeOH=15:1 to 10:1) to afford the product as a brown solid. (0.83 g, 40.0%)
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.O[CH2:19][CH:20]([CH2:22]O)O>>[N:1]1[C:2]2[C:3](=[CH:4][C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])=[CH:6][CH:7]=2)[CH:22]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C(=O)O)C
Name
FeSO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
4.04 g
Type
reactant
Smiles
OCC(O)CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced vacuum
ADDITION
Type
ADDITION
Details
The aqueous solution was treated with 12N—NaOH solution
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed on silica gel (CH2Cl2:MeOH=15:1 to 10:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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